molecular formula C9H12N2O6 B7818546 1-((2r,5r)-3,4-Dihydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1h-pyrimidine-2,4-dione

1-((2r,5r)-3,4-Dihydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1h-pyrimidine-2,4-dione

Cat. No.: B7818546
M. Wt: 244.20 g/mol
InChI Key: DRTQHJPVMGBUCF-AYZDMWBASA-N
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Description

This compound, also identified by CAS 1463-10-1 (C₁₀H₁₄N₂O₆; molecular weight 258.23), is a pyrimidine nucleoside analog featuring a tetrahydrofuran ring substituted with hydroxyl and hydroxymethyl groups. It has been isolated from marine organisms such as the soft coral Sinularia sp. and sponges (Mycale parishi, Callyspongia fibrosa) . Its structure includes a 5-methylpyrimidine-2,4-dione moiety linked to a 3,4-dihydroxy-5-hydroxymethyltetrahydrofuran ring, which confers hydrogen-bonding capacity and influences solubility and bioactivity.

Properties

IUPAC Name

1-[(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6?,7?,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTQHJPVMGBUCF-AYZDMWBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2C(C([C@H](O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((2R,5R)-3,4-Dihydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C9H11N5O6\text{C}_{9}\text{H}_{11}\text{N}_{5}\text{O}_{6}

It features a pyrimidine core with hydroxymethyl and dihydroxy functional groups that are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Recent studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways.

Enzyme Inhibition

One notable mechanism is its inhibitory effect on the Mur ligases in Mycobacterium tuberculosis, which are essential for bacterial cell wall synthesis. In vitro assays have shown that derivatives of this compound exhibit selective inhibition against MurE ligase, with varying degrees of potency based on structural modifications .

Biological Activity Summary

Biological Activity Target Effect IC50 (nM)
Enzyme InhibitionMurE LigaseSelective inhibition912010.84
Antiviral ActivityHIV Reverse TranscriptasePotential inhibitorNot specified
Antimicrobial PropertiesBroad spectrum against bacteriaVaries by strainNot specified

Case Studies and Research Findings

  • Inhibition of MurE Ligase : A study demonstrated that specific analogs of this compound showed significant inhibition against MurE ligase, with the most effective compounds achieving an inhibition rate of up to 56% at a concentration of 100 μM .
  • Antiviral Properties : Molecular docking studies have indicated that this compound might bind effectively to the active site of HIV reverse transcriptase, suggesting potential as an antiviral agent. This was supported by computational analyses using known inhibitors as references .
  • Structural Insights : The crystal structure analysis provides insights into the binding interactions at the molecular level, revealing how structural features contribute to its biological activity .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antiviral Activity : Research indicates that this compound exhibits antiviral properties. It has been studied for its efficacy against various viral infections by inhibiting viral replication mechanisms. Its structural similarity to nucleosides allows it to interfere with viral polymerases .
  • Anticancer Properties : The compound has shown promise in cancer research as a potential chemotherapeutic agent. Studies have demonstrated its ability to induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and proliferation .
  • Enzyme Inhibition : It acts as an inhibitor for several key enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states in cells, which is particularly useful in targeting diseases such as diabetes and obesity .

Biochemical Mechanisms

The biochemical mechanisms of action for 1-((2R,5R)-3,4-Dihydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione involve:

  • Nucleotide Analog Activity : Mimics natural nucleotides and integrates into nucleic acid structures during replication.
  • Enzyme Interaction : Binds to active sites of enzymes, preventing substrate interaction and subsequent biochemical reactions.

Case Studies

  • Research on Antiviral Efficacy :
    • A study conducted by The Scripps Research Institute evaluated the compound's effectiveness against hepatitis C virus (HCV). The results indicated a significant reduction in viral load in treated cell cultures compared to controls .
  • Cancer Cell Line Studies :
    • In vitro studies on breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis. This suggests potential for development as a targeted cancer therapy .
  • Diabetes Research :
    • A recent investigation into the compound's effects on glucose metabolism showed that it enhances insulin sensitivity in adipocytes. This finding opens avenues for its application in managing type 2 diabetes .

Comparative Data Table

Application AreaObserved EffectsReferences
Antiviral ActivityInhibition of viral replication
Anticancer PropertiesInduction of apoptosis
Enzyme InhibitionModulation of metabolic pathways

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydrofuran ring’s hydroxyl groups and hydroxymethyl substituent undergo selective oxidation under controlled conditions:

Oxidizing Agent Conditions Product Yield
KMnO₄Acidic aqueous solution, 40°C1-((2R,5R)-3,4-diketo-5-carboxy-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione62%
H₂O₂Neutral pH, room temperaturePartial oxidation to 5-hydroxymethyl-3,4-diketone derivative48%

Oxidation predominantly targets the tetrahydrofuran’s C3 and C4 hydroxyl groups, forming ketones or carboxylic acids depending on the agent .

Reduction Reactions

The pyrimidine-dione ring undergoes reduction at the C5-C6 double bond:

Reducing Agent Conditions Product Selectivity
NaBH₄Methanol, 0°C1-((2R,5R)-tetrahydro-furan-2-yl)-5,6-dihydropyrimidine-2,4-dione78%
LiAlH₄THF, refluxOver-reduction to tetrahydropyrimidine35%

NaBH₄ selectively reduces the pyrimidine ring without altering the tetrahydrofuran’s stereochemistry .

Nucleophilic Substitution

The thiophene analog (structural proxy) undergoes substitution at the pyrimidine C5 position:

Reagent Conditions Product Mechanism
NH₃ (gas)120°C, sealed tube5-amino-1-((2R,5R)-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dioneSNAr
CH₃IDMF, K₂CO₃, 60°C5-methyl-1-((2R,5R)-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dioneAlkylation

Substitution reactivity is enhanced by electron-withdrawing effects of the dione system .

Functionalization via Cross-Coupling

Palladium-catalyzed reactions enable C-H activation at the pyrimidine ring:

Catalyst System Reagents Product Efficiency
Pd(OAc)₂/XPhosAryl boronic acid, K₂CO₃5-aryl-1-((2R,5R)-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione85%
PdCl₂(PPh₃)₂Vinyl SnBu₃, LiCl5-vinyl derivative67%

These reactions demonstrate regioselectivity at the C5 position due to electronic and steric factors .

Hydroxymethyl Group Modifications

The hydroxymethyl side chain participates in esterification and etherification:

Reagent Conditions Product Application
Ac₂OPyridine, DMAP, 25°C5-(acetyloxymethyl) derivativeProdrug synthesis
SOCl₂DCM, 0°C → 25°C5-(chloromethyl) intermediateFurther functionalization

Ester derivatives show improved membrane permeability in biological assays .

Stability Under Hydrolytic Conditions

The compound’s stability varies with pH:

Condition Degradation Pathway Half-Life
pH 1.0 (HCl)Hydrolysis of tetrahydrofuran ring → linear diol2.3 hours
pH 7.4 (buffer)Minimal degradation>72 hours
pH 10.0 (NaOH)Pyrimidine ring opening → barbituric acid derivative45 minutes

Acidic and alkaline conditions promote degradation, necessitating pH-controlled storage .

Photochemical Reactivity

UV irradiation induces dimerization:

Wavelength Solvent Product Quantum Yield
254 nmH₂OCyclobutane pyrimidine dimer (cis-syn)0.18
365 nmMeOH6-4 Pyrimidine-pyrimidone photoadduct0.09

This reactivity mirrors nucleic acid photolesions, suggesting applications in UV-crosslinking studies .

Key Findings from Comparative Studies

A comparison with analogs highlights unique features:

Compound Reactivity Difference Cause
5-Bromo derivative Enhanced SNAr reactivity at C5Bromine’s leaving group ability
5-Trifluoromethyl analog Resistance to oxidationElectron-withdrawing CF₃ group stabilization
Ethynyl-substituted variant Participation in click chemistryAlkyne moiety reactivity

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table highlights key structural differences and properties of analogous compounds:

Compound Name / CAS Structural Variation Molecular Formula Molecular Weight Key Properties / Applications References
Target Compound (CAS 1463-10-1) 5-Methylpyrimidine-2,4-dione + 3,4-dihydroxy-5-hydroxymethyltetrahydrofuran C₁₀H₁₄N₂O₆ 258.23 Antifungal, antioxidant, anticancer activities
5'-Deoxy-5'-iodouridine (CAS 14259-58-6) Iodomethyl substitution at C5' of tetrahydrofuran C₉H₁₁IN₂O₅ 354.10 Increased hydrophobicity; research applications
5-Fluoro-2'-deoxyuridine (CAS 50-91-9) Fluorine at C5 of pyrimidine + deoxyribose C₉H₁₁FN₂O₅ 246.19 Antiviral, anticancer (thymidylate synthase inhibitor)
1-(2-Allyl-pent-4-enyl)-5-methyl-1H-pyrimidine-2,4-dione Fatty acid-derived allyl chain at N1 of pyrimidine C₁₃H₁₆N₂O₂ 232.28 Synthetic intermediate; potential lipid-drug conjugates
5-Fluoro-1-[(4S,5R)-5-(2-hydroxyethyl)-1,3-dioxolan-4-yl]-pyrimidine-2,4-dione 5-Fluoro substitution + dioxolane ring C₁₀H₁₂FN₂O₆ 275.21 Modified solubility; prodrug design
Compound 6N (CAS not provided) Nitrophenyl and phenyl groups at pyrimidine C6 + tetra-O-acetylribofuranose linkage C₂₁H₂₁N₃O₇ 427.41 Antifungal, antioxidant (Rf: 0.5 in toluene/EA/formic acid)
5-Trifluoromethyl analog (CAS not provided) Trifluoromethyl at C5 of pyrimidine + methyltetrahydrofuran C₁₀H₁₁F₃N₂O₅ 308.20 Enhanced metabolic stability; antiviral research

Crystallographic and Physicochemical Insights

  • The target compound’s hydroxyl-rich structure facilitates hydrogen bonding, influencing crystallization (e.g., orthorhombic crystal system with P2₁2₁2₁ space group in related compounds) .
  • Fluorinated derivatives exhibit altered dipole moments and van der Waals interactions, affecting binding to enzymes like thymidylate synthase .

Q & A

What are the optimal synthetic routes and conditions for preparing this compound with high stereochemical fidelity?

Level : Basic
Methodological Answer :
The synthesis typically involves protecting-group strategies to preserve stereochemistry. A validated protocol uses tetrahydrofuran (THF) as a solvent with lithium carbonate (Li₂CO₃) and N-ethyl-N,N-diisopropylamine to achieve 89% yield. Key steps include vacuum-drying the nucleoside precursor, controlled addition of dimethoxytrityl tetrafluoroborate, and inert atmosphere storage to prevent oxidation . Characterization via HPLC and NMR is critical to confirm stereochemistry, especially at the (2R,5R) positions.

How can researchers resolve discrepancies in reported stereochemical outcomes during nucleoside analog synthesis?

Level : Advanced
Methodological Answer :
Contradictions in stereochemistry often arise from competing reaction pathways or solvent effects. To address this:

  • Use dynamic nuclear polarization (DNP) NMR to enhance sensitivity for detecting minor stereoisomers.
  • Compare X-ray crystallography data (if available) with computational models (e.g., DFT calculations ) to validate configurations.
  • Optimize reaction temperature (e.g., 20°C vs. elevated temps) to minimize epimerization, as seen in THF-based syntheses .

What analytical techniques are recommended for assessing purity and structural integrity?

Level : Basic
Methodological Answer :

  • Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities (<1%).
  • High-resolution mass spectrometry (HRMS) for exact mass confirmation (e.g., C₁₀H₁₃N₂O₇ requires m/z 297.0722).
  • 2D-COSY NMR to verify sugar puckering (C3′-endo vs. C2′-endo) and hydroxymethyl group orientation .

How does the compound’s stability vary under different storage and experimental conditions?

Level : Advanced
Methodological Answer :

  • Short-term stability : Store at 2–8°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the tetrahydrofuran ring .
  • In solution : Avoid aqueous buffers with pH >7.0, as the 3,4-dihydroxy groups undergo oxidation. Use chelating agents (e.g., EDTA) to mitigate metal-catalyzed degradation.
  • Long-term degradation products : Monitor via LC-MS for 2,4-dione ring opening or hydroxymethyl dehydration .

What mechanistic insights exist for its interactions in enzymatic or biochemical assays?

Level : Advanced
Methodological Answer :

  • As a dihydrouridine analog , it inhibits RNA-processing enzymes (e.g., dihydrouridine synthase) by mimicking the natural substrate. Use stopped-flow kinetics to measure binding affinity (Kd) and isothermal titration calorimetry (ITC) to assess enthalpy-driven interactions .
  • Modify the hydroxymethyl group (e.g., fluorination or isotopic labeling) to study steric effects on enzyme active sites, as demonstrated in related nucleosides .

How can researchers address low yields in glycosylation reactions during derivative synthesis?

Level : Advanced
Methodological Answer :
Low yields often stem from competing side reactions (e.g., anomerization). Mitigation strategies:

  • Use Vorbruggen conditions (hexamethyldisilazane/trimethylsilyl triflate) to enhance regioselectivity.
  • Employ microwave-assisted synthesis to reduce reaction time and byproduct formation.
  • Validate glycosidic bond formation via NOESY NMR to confirm β-configuration .

What safety protocols are essential for handling this compound in laboratory settings?

Level : Basic
Methodological Answer :

  • Follow GHS hazard statements H315/H319/H335 (skin/eye irritation, respiratory irritation). Use fume hoods and PPE (nitrile gloves, goggles).
  • In case of exposure, rinse with water for 15 minutes and consult safety data sheets (SDS) for specific antidotes .

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